3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Overview
Description
3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-ol structure with an amino group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Nucleophilic Substitution: Starting with 4-(trifluoromethoxy)benzyl chloride, reacting it with ethylene oxide to form the corresponding alcohol, followed by amination.
Reduction: Reduction of the corresponding nitro compound, 3-nitro-1-[4-(trifluoromethoxy)phenyl]propan-1-ol, using reducing agents like hydrogen in the presence of a catalyst.
Grignard Reaction: Reacting 4-(trifluoromethoxy)benzaldehyde with ethyl magnesium bromide to form the corresponding Grignard reagent, followed by reaction with formaldehyde and subsequent reduction.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: Oxidation of the amino group to form the corresponding amine oxide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron/hydrochloric acid.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of nitro groups.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological context.
Comparison with Similar Compounds
3-Amino-1-(4-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of trifluoromethoxy.
3-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but with a chloro group instead of trifluoromethoxy.
3-Amino-1-(4-fluorophenyl)propan-1-ol: Similar structure but with a fluoro group instead of trifluoromethoxy.
Uniqueness: 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIXOGNHHLXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218193 | |
Record name | α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634915-14-3 | |
Record name | α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634915-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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